Tricyclohexyltin hydride
Overview
Description
Tricyclohexyltin hydride is an organotin compound . It is also known as Tricyclohexylstannane .
Synthesis Analysis
Tricyclohexyltin hydride can be synthesized from Sodium borohydride and Cyhexatin .Molecular Structure Analysis
The molecular formula of Tricyclohexyltin hydride is C18H34Sn . Its molecular weight is 369.17 .Chemical Reactions Analysis
Tricyclohexyltin hydride is involved in hydride transfer reactions . These reactions are characterized by a redox-neutral and step/atom economic process .Physical And Chemical Properties Analysis
Tricyclohexyltin hydride is a liquid . It has a density of 1.207 g/mL and a refractive index of n 20D 1.5409 (lit.) .Scientific Research Applications
Organometallic Chemistry and Material Science
- Synthesis of Perylene-Substituted Organotrialkynyltin Compounds : Tricyclohexyltin hydride was used as a precursor in synthesizing new perylene-substituted organotrialkynyltin compounds. These compounds serve as dye precursors for the photosensitization of nanocrystalline tin dioxide materials, indicating their potential application in photocatalysis or solar energy conversion (Vilaça et al., 2003).
Supramolecular Chemistry and Crystallography
- Synthesis of Tricyclohexyltin Complexes : Bis(tricyclohexyltin)benzenedioxyacetates have been synthesized and characterized. These compounds demonstrate interesting structural features, such as forming one-dimensional supramolecular chains and two-dimensional coordination polymers, with potential implications in the field of crystal engineering (Tian et al., 2015).
Medicinal Chemistry and Cytotoxicity
- Cytotoxic Activity of Tricyclohexyltin Carboxylates : Several tricyclohexyltin(IV) carboxylates were synthesized and evaluated for their cytotoxic activity against human tumor cell lines. These studies highlight the potential use of tricyclohexyltin compounds in developing new anticancer agents (Tian et al., 2013).
Coordination Polymers and Thermal Stability
- Coordination Polymers and Thermal Studies : A novel coordination polymer tricyclohexyltin(o-ferrocenylcarbonyl) benzoate was synthesized. The thermal stability and electrochemical studies of this polymer indicate its potential applications, possibly in material science or as a precursor for advanced materials (Daizh, 2014).
Antibacterial Activity
- Antibacterial Activity of Tricyclohexyltin Aryloxyacetates : Tricyclohexyltin aryloxyacetates were synthesized and showed good in vitro antibacterial activity against Escherichia coli. This highlights the potential for tricyclohexyltin compounds in developing new antibacterial agents (Zhang et al., 2015).
Safety And Hazards
Tricyclohexyltin hydride is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing cautiously with water if it comes into contact with the skin or eyes .
Future Directions
Research on hydrides, including Tricyclohexyltin hydride, is ongoing. Future directions include the development of metal hydrides using very low-cost alloys, which reversibly absorb/desorb hydrogen at high temperatures . These materials would likely be based on low-cost elements, such as Ca, Si, Al, Fe, and Mg .
properties
InChI |
InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVJQUPAEIQUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, tricyclohexyl- | |
CAS RN |
6056-50-4 | |
Record name | Stannane, tricyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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